molecular formula C25H34N4O2 B3786883 N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1-piperidinyl)ethyl]acetamide

N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1-piperidinyl)ethyl]acetamide

Cat. No.: B3786883
M. Wt: 422.6 g/mol
InChI Key: XJEMLQMTIKCUQO-UHFFFAOYSA-N
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Description

“N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1-piperidinyl)ethyl]acetamide” is a complex organic compound. It contains several functional groups including a naphthylmethyl group , a piperazinyl group , a piperidinyl group , and an acetamide group . Each of these groups contributes to the overall properties of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The naphthylmethyl group would contribute a large, planar, aromatic system . The piperazinyl and piperidinyl groups would each contribute a nitrogen-containing ring . The acetamide group would introduce a carbonyl group and an additional nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the naphthylmethyl group might undergo reactions typical of aromatic compounds . The piperazinyl and piperidinyl groups might participate in reactions involving the nitrogen atom . The acetamide group could be involved in reactions of amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure and the functional groups it contains. For example, it might exhibit some degree of polarity due to the presence of the acetamide group . Its solubility would depend on the balance of hydrophobic (from the naphthylmethyl group ) and hydrophilic (from the piperazinyl, piperidinyl, and acetamide groups ) regions.

Mechanism of Action

Without specific studies or applications of this compound, it’s difficult to predict its mechanism of action. It could potentially exhibit biological activity due to the presence of the piperazinyl and piperidinyl groups, which are found in many biologically active compounds .

Future Directions

Potential future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in fields such as medicinal chemistry, given the presence of functional groups common in pharmaceutical compounds .

Properties

IUPAC Name

N-methyl-2-[1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]-N-(2-piperidin-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-27(15-16-28-12-5-2-6-13-28)24(30)18-23-25(31)26-11-14-29(23)19-20-9-10-21-7-3-4-8-22(21)17-20/h3-4,7-10,17,23H,2,5-6,11-16,18-19H2,1H3,(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEMLQMTIKCUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCCCC1)C(=O)CC2C(=O)NCCN2CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1-piperidinyl)ethyl]acetamide
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N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1-piperidinyl)ethyl]acetamide
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N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1-piperidinyl)ethyl]acetamide
Reactant of Route 4
N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1-piperidinyl)ethyl]acetamide
Reactant of Route 5
N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1-piperidinyl)ethyl]acetamide
Reactant of Route 6
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N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1-piperidinyl)ethyl]acetamide

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